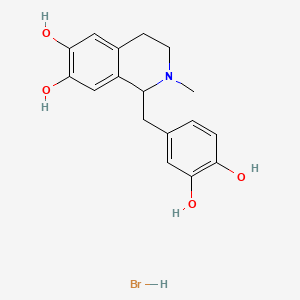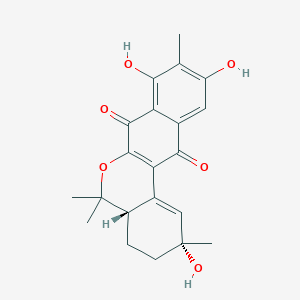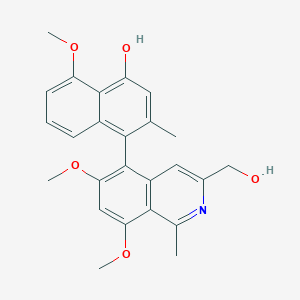
dl-Laudanosoline hydrobromide
概要
説明
dl-Laudanosoline hydrobromide is a synthetic derivative of the natural alkaloid laudanosine, which is found in the opium poppy. It belongs to the class of isoquinoline alkaloids and has been studied for its potential therapeutic and toxic effects. The compound is known for its applications in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of dl-Laudanosoline hydrobromide typically involves the reaction of laudanosine with hydrobromic acid. The process includes the following steps:
Starting Material: Laudanosine is used as the starting material.
Reaction with Hydrobromic Acid: Laudanosine is reacted with hydrobromic acid under controlled conditions to form this compound.
Purification: The product is then purified through crystallization or other suitable methods to obtain this compound in its pure form.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for efficiency and yield, ensuring the production of high-purity this compound for various applications.
化学反応の分析
Types of Reactions: dl-Laudanosoline hydrobromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different isoquinoline derivatives, while reduction can produce various reduced forms of the compound .
科学的研究の応用
dl-Laudanosoline hydrobromide has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other isoquinoline alkaloids and in the preparation of chiral compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research has explored its potential therapeutic effects, including its use in the development of pharmaceuticals.
Industry: this compound is used in manufacturing processes to improve product quality and efficiency
作用機序
The mechanism of action of dl-Laudanosoline hydrobromide involves its interaction with specific molecular targets and pathways. The compound can cross the blood-brain barrier and may affect the central nervous system. It is known to interact with various receptors and enzymes, influencing their activity and leading to its observed effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
類似化合物との比較
Laudanosine: A natural alkaloid found in the opium poppy, similar in structure to dl-Laudanosoline hydrobromide.
Papaverine: Another isoquinoline alkaloid with similar pharmacological properties.
Noscapine: An isoquinoline alkaloid with antitussive and potential anticancer properties.
Uniqueness: this compound is unique due to its synthetic origin and specific chemical properties. Unlike its natural counterparts, it can be produced in large quantities with high purity, making it suitable for various industrial and research applications. Its ability to undergo a wide range of chemical reactions also adds to its versatility and usefulness in different fields .
特性
IUPAC Name |
1-[(3,4-dihydroxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinoline-6,7-diol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4.BrH/c1-18-5-4-11-8-16(21)17(22)9-12(11)13(18)6-10-2-3-14(19)15(20)7-10;/h2-3,7-9,13,19-22H,4-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVRVVIYKLBXAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)O)O)O)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84030-13-7 | |
| Record name | 6,7-Isoquinolinediol, 1-[(3,4-dihydroxyphenyl)methyl]-1,2,3,4-tetrahydro-2-methyl-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84030-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | DL-Laudanosoline, hydrobromide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99800 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (±)-1-[(3,4-dihydroxyphenyl)methyl]-1,2,3,4-tetrahydro-2-methylisoquinoline-6,7-diol hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.074.325 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Laudanosoline Hydrobromide in pharmaceutical chemistry?
A1: Laudanosoline hydrobromide serves as a crucial starting material in the synthesis of glaucine phosphate [, ]. This particular synthesis pathway has garnered attention due to its potential for commercial viability, offering a high-yield route to produce this important pharmaceutical compound.
Q2: Can you describe the chemical conversion of Laudanosoline Hydrobromide to Glaucine Phosphate?
A2: The synthesis begins with the oxidation of Laudanosoline Hydrobromide using ferric chloride, yielding 1,2,9,10-tetrahydroxyaporphine hydrochloride []. This intermediate is then subjected to methylation using phenyltrimethylammonium hydroxide, leading to the formation of glaucine hydrobromide. Finally, treatment with phosphoric acid results in the desired product, glaucine phosphate.
Q3: What challenges are associated with the synthesis of Glaucine from Laudanosoline Hydrobromide, and how are they addressed?
A3: One challenge is the formation of a by-product, 1-(2-(dimethylamino)ethyl)-3,4,6,7-tetramethoxyphenanthrene hydrobromide, during the methylation step []. Researchers have successfully removed this by-product through recrystallization techniques, ensuring the purity of the final glaucine phosphate product.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![digitoxigenin 3-O-[beta-D-glucosyl-(1->4)-alpha-L-acofrioside]](/img/structure/B1249351.png)

![1,3-Diphenyl-1h-pyrazolo[3,4-b]quinoline](/img/structure/B1249354.png)









